N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide is a heterocyclic compound that features a thieno[2,3-b]pyridine core fused with a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide in dimethylformamide (DMF) at 50°C. This is followed by the addition of chloroacetonitrile and subsequent heating in boiling formamide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of enzymes involved in various biological pathways.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(thiophen-2-yl)methanone
- (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
Uniqueness
N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with potential therapeutic and industrial applications .
Properties
IUPAC Name |
N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-7-5-8(2)14-13-11(7)10(6-17-13)15-12(16)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQOJASHWVAMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CS2)NC(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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